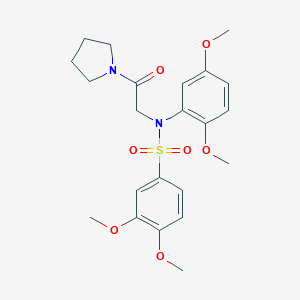

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide, also known as CEP-1347, is a synthetic compound that has shown potential therapeutic effects in various neurological disorders.

Mecanismo De Acción

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide acts as a selective inhibitor of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated in response to various stress stimuli and plays a role in neuronal cell death. By inhibiting JNK, N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide prevents the activation of downstream signaling pathways that lead to cell death.

Biochemical and Physiological Effects:

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration. It has been shown to reduce neuronal cell death and improve motor function in animal models of Parkinson's disease and ALS. In addition, N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been shown to reduce amyloid-beta accumulation in a mouse model of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in lab experiments is its high selectivity for JNK, which allows for more specific targeting of the pathway involved in neuronal cell death. However, a limitation of using N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Direcciones Futuras

Future research on N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide could focus on its potential therapeutic effects in other neurological disorders such as Huntington's disease and multiple sclerosis. In addition, further studies could investigate the optimal dosage and administration route for N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in order to maximize its therapeutic potential. Finally, research could explore the use of N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in combination with other neuroprotective agents to enhance its efficacy.

Métodos De Síntesis

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyaniline with ethyl 2-bromoacetate to form 2,5-dimethoxyphenyl 2-bromoacetate. This compound is then reacted with 2-oxo-2-pyrrolidin-1-yl ethylamine to form the corresponding amide. Finally, the amide is treated with benzenesulfonyl chloride to yield N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide.

Aplicaciones Científicas De Investigación

N-(2,5-Dimethoxy-phenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death.

Propiedades

Fórmula molecular |

C22H28N2O7S |

|---|---|

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |

InChI |

InChI=1S/C22H28N2O7S/c1-28-16-7-9-19(29-2)18(13-16)24(15-22(25)23-11-5-6-12-23)32(26,27)17-8-10-20(30-3)21(14-17)31-4/h7-10,13-14H,5-6,11-12,15H2,1-4H3 |

Clave InChI |

SCLQUZWOYNQPFQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

SMILES canónico |

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296927.png)

![N-allyl-2-({[(3-chlorobenzyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B296928.png)

![2-[4-fluoro(methylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296929.png)

![N-allyl-2-({[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B296931.png)

![N-[4-(acetylamino)phenyl]-2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296932.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B296934.png)

![N-(sec-butyl)-2-({[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296937.png)

![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B296938.png)

![N-allyl-2-[({4-isopropyl[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide](/img/structure/B296940.png)

![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B296944.png)

![N-[1,1'-biphenyl]-2-yl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296945.png)

![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296947.png)

![N-[4-(acetylamino)phenyl]-2-[4-chloro(methylsulfonyl)anilino]acetamide](/img/structure/B296949.png)